

# 2-Amino-4-(trifluoromethyl)benzamide molecular structure and weight

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## Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)benzamide

Cat. No.: B1329353

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An In-Depth Technical Guide to **2-Amino-4-(trifluoromethyl)benzamide**: Structure, Properties, and Applications in Chemical Synthesis

## Introduction

**2-Amino-4-(trifluoromethyl)benzamide** is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure incorporates three key functional groups: a primary aromatic amine, a carboxamide, and a trifluoromethyl (-CF<sub>3</sub>) group. This unique combination makes it a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The benzamide scaffold is a common feature in many approved drugs, known for its ability to form critical hydrogen bonds with protein active sites[2]. The presence of an ortho-amino group provides a reactive handle for further chemical elaboration, enabling its use in the construction of complex heterocyclic systems and as a key fragment in library synthesis for drug discovery.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic considerations, analytical characterization, and strategic

applications of **2-Amino-4-(trifluoromethyl)benzamide** for researchers, scientists, and drug development professionals.

## Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics. **2-Amino-4-(trifluoromethyl)benzamide** is an organic compound with the CAS Registry Number 713-41-7[3][4][5].

## Molecular Structure

The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH<sub>2</sub>), at position 2 with an amino group (-NH<sub>2</sub>), and at position 4 with a trifluoromethyl group (-CF<sub>3</sub>). The spatial arrangement and electronic interplay of these groups dictate its reactivity and utility.

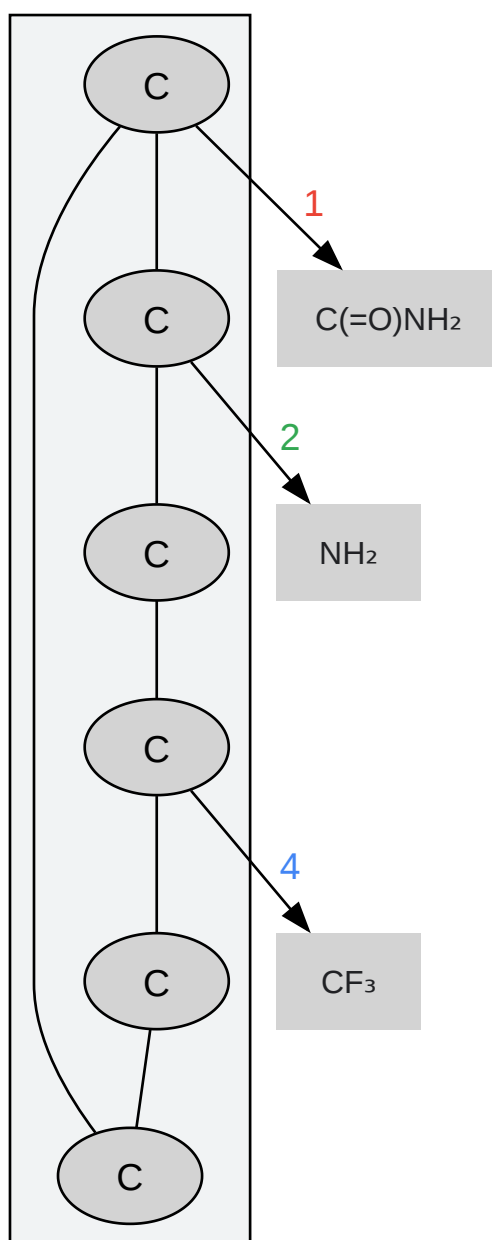


Figure 1: Molecular Structure of 2-Amino-4-(trifluoromethyl)benzamide

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Caption: Figure 1: Annotated structure of **2-Amino-4-(trifluoromethyl)benzamide**.

## Physicochemical Data

The compound's physical properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below has

been consolidated from various chemical suppliers and databases.

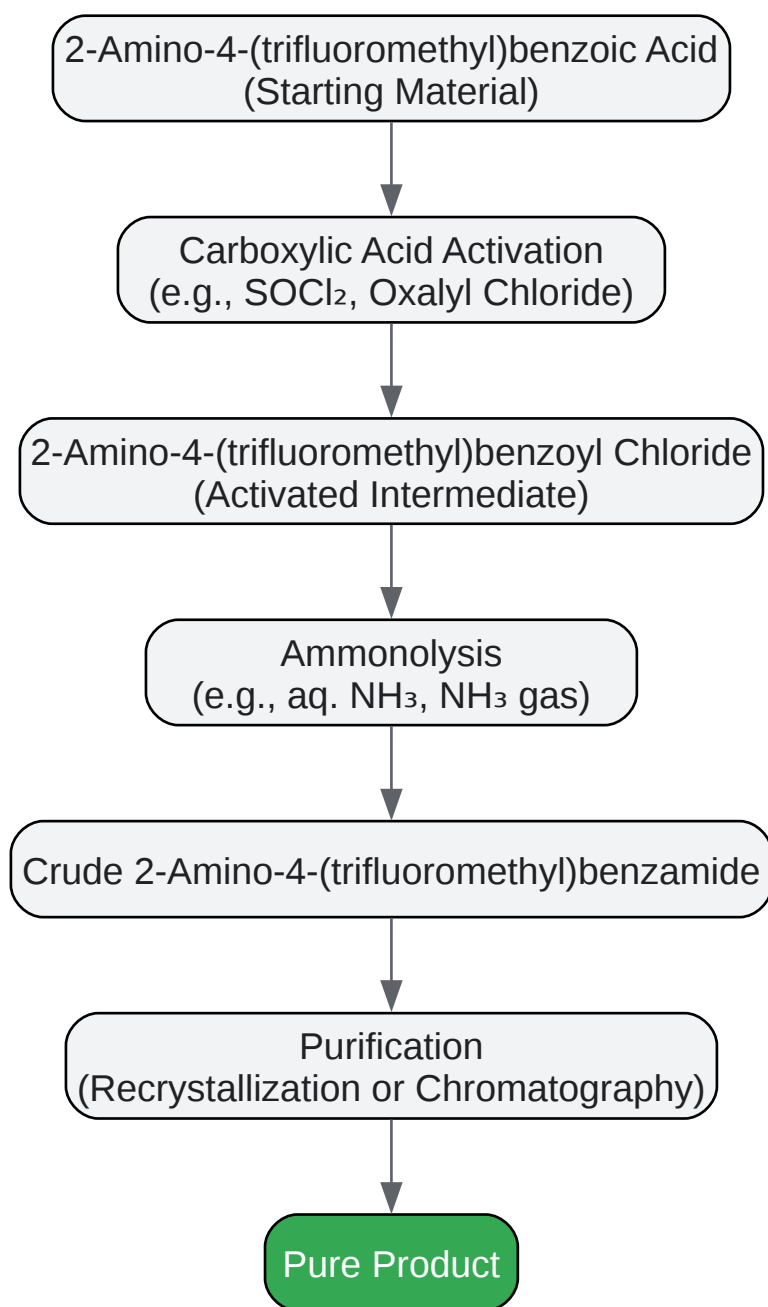
Property	Value	Source(s)
CAS Number	713-41-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	204.15 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White solid crystalline powder	<a href="#">[7]</a>
Density	1.418 g/cm <sup>3</sup>	<a href="#">[4]</a>
Boiling Point	268.6 °C at 760 mmHg	<a href="#">[4]</a>
Flash Point	116.2 °C	<a href="#">[4]</a>

## Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development, cost analysis, and potential in-house production. A common and logical approach involves the amidation of a corresponding benzoic acid derivative.

## Conceptual Synthetic Workflow

The synthesis of a primary benzamide is typically achieved by activating the corresponding carboxylic acid, followed by reaction with an ammonia source. The trifluoromethyl and amino groups are generally stable under these conditions, although protection of the amino group may be considered to prevent side reactions depending on the activation method.



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Caption: Figure 2: A general workflow for the synthesis of the target compound.

## General Experimental Protocol: Synthesis from Benzoyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of a primary benzamide from its acyl chloride intermediate. A similar process is outlined in patents for

related trihalomethyl benzamides[8].

- **Setup:** In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a scrubber (for HCl gas).
- **Reagents:** Charge the flask with the starting material, 2-amino-4-(trifluoromethyl)benzoyl chloride, dissolved in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane or THF).
- **Reaction:** Cool the flask to 0 °C using an ice bath. Add concentrated aqueous ammonia dropwise via the dropping funnel over 30-60 minutes.
  - **Causality:** The slow, cooled addition is critical to control the exothermicity of the reaction and prevent side product formation. The use of a biphasic system (organic solvent and aqueous ammonia) facilitates product precipitation and simplifies workup.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
- **Workup:** Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

## Purification Protocol: Recrystallization

- **Solvent Selection:** Select a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, ethyl acetate/hexanes).
- **Procedure:** Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding activated carbon and performing a hot filtration.

- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not widely published, the expected data can be predicted based on its structure, and standardized protocols are applicable<sup>[9]</sup>.

## Standard Operating Protocol for Analysis

The following protocols are standard for the characterization of small organic molecules<sup>[9]</sup>.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
  - Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
  - Data Acquisition: Record the spectrum from 4000 to 400 cm<sup>-1</sup>.

## Expected Spectroscopic Signatures

- <sup>1</sup>H NMR: The spectrum should show distinct signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. Two separate broad singlets

are expected for the  $\text{-CONH}_2$  amide protons, and another broad singlet for the  $\text{-NH}_2$  amine protons.

- $^{13}\text{C}$  NMR: The spectrum will display eight unique carbon signals. The carbonyl carbon of the amide will appear significantly downfield ( $\sim 165\text{-}170$  ppm). The carbon attached to the  $\text{-CF}_3$  group will show a characteristic quartet due to C-F coupling.
- IR Spectroscopy: Key absorption bands would include N-H stretching for both the primary amine and amide ( $\sim 3400\text{-}3200$   $\text{cm}^{-1}$ ), a strong C=O stretch for the amide ( $\sim 1680\text{-}1650$   $\text{cm}^{-1}$ ), and strong C-F stretching bands ( $\sim 1350\text{-}1100$   $\text{cm}^{-1}$ ).
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  204.15, confirming the molecular weight.

## Relevance in Drug Discovery and Medicinal Chemistry

**2-Amino-4-(trifluoromethyl)benzamide** is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the strategic placement of its functional groups.

- Kinase Inhibitors: The aminobenzamide core is a privileged structure for developing kinase inhibitors. The amino group can be functionalized to extend into the solvent-exposed region of an ATP-binding pocket, while the benzamide provides a key hydrogen-bonding anchor. Related benzamide structures have shown potent activity against targets like BCR-ABL in chronic myeloid leukemia[10].
- Fragment-Based Screening: As a relatively small and functionalized molecule, it is an ideal candidate for fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a protein target.
- Heterocycle Synthesis: The ortho-amino-carboxamide arrangement is a classic precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry.



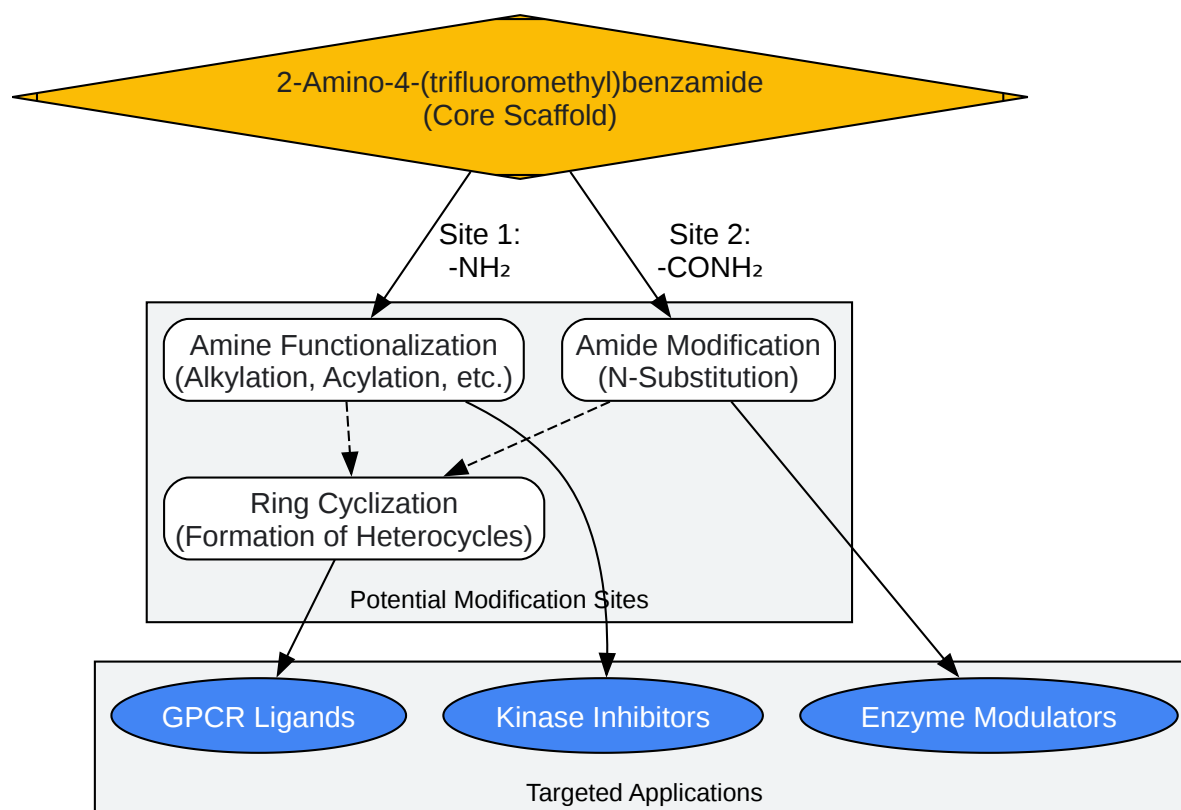


Figure 3: Role as a Molecular Scaffold

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Caption: Figure 3: Strategic utility in medicinal chemistry.

## Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related trifluoromethyl benzamides provide a reliable hazard profile<sup>[7][11][12][13]</sup>.

Hazard Class	Statement	Source(s)
Acute Oral Toxicity	Harmful if swallowed	[7][13]
Skin Corrosion/Irritation	Causes skin irritation	[7][11][12]
Eye Damage/Irritation	Causes serious eye irritation	[7][11]
STOT - Single Exposure	May cause respiratory irritation	[7][12]

- Signal Word: Warning[7]

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][12].
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[11][12][13].
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7][12]. Avoid breathing dust[7].

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[7][13].
- Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing[7][11].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[7][13].

## Storage

- Store in a tightly closed container in a dry and well-ventilated place[7][11]. Some suppliers recommend refrigerated storage at 2-8 °C for long-term stability[6].

## Conclusion

**2-Amino-4-(trifluoromethyl)benzamide** is a chemical compound whose value lies in its strategic design. It combines the metabolically robust and electronically influential trifluoromethyl group with the versatile aminobenzamide scaffold. This guide has detailed its molecular structure, essential physicochemical properties, and a logical framework for its synthesis and analytical confirmation. For professionals in drug discovery and medicinal chemistry, this compound represents a key starting material and building block, offering multiple avenues for modification to generate novel molecules with significant therapeutic potential. Adherence to strict safety and handling protocols is essential when working with this and related compounds.

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